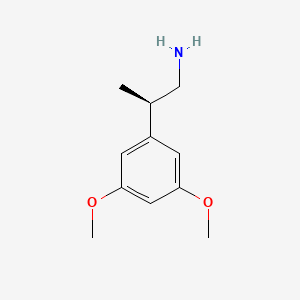

(2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(3,5-dimethoxyphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8(7-12)9-4-10(13-2)6-11(5-9)14-3/h4-6,8H,7,12H2,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXLDUVCSGKXFX-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC(=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)C1=CC(=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereocontrol for 2r 2 3,5 Dimethoxyphenyl Propan 1 Amine

Approaches to Asymmetric Synthesis of Chiral Propan-1-amines

The creation of a single enantiomer of a chiral amine can be achieved through various strategic approaches. Among the most direct and efficient methods are the asymmetric hydrogenation of prochiral imines and enamines and the use of highly selective enzymes in biocatalytic processes. nih.govacs.org These methods offer high atom economy and can provide access to the desired chiral amine with excellent levels of enantiopurity. nih.govchinesechemsoc.org

Catalytic asymmetric hydrogenation (AH) of prochiral imines represents one of the most powerful and straightforward methods for preparing α-chiral amines. nih.govacs.org This technique involves the reduction of a C=N double bond using molecular hydrogen in the presence of a chiral transition-metal complex. researchgate.net Despite challenges such as potential catalyst deactivation by the basic amine product, significant progress has led to highly efficient systems for a wide range of substrates. nih.gov

The success of enantioselective hydrogenation hinges on the design of the catalyst, which typically consists of a transition metal center (e.g., Iridium, Rhodium, Ruthenium) and a chiral ligand. acs.orgscispace.com The chiral ligand creates a specific three-dimensional environment around the metal, forcing the substrate to bind in a preferred orientation and leading to the preferential formation of one enantiomer of the product amine.

A variety of chiral phosphorus ligands have been developed that have proven effective in these transformations. acs.org Phosphino-oxazoline (PHOX) ligands, for instance, have been widely used in iridium-catalyzed reductions of N-aryl imines, achieving high activity and enantioselectivities of up to 97% ee. nih.gov Similarly, ligands with a spiro backbone have been successfully applied to the iridium-catalyzed AH of both N-aryl and N-alkyl imines, demonstrating the versatility of these catalyst systems. nih.govacs.org Rhodium-based catalysts have also been employed, with ligands featuring a thiourea (B124793) moiety showing the ability to activate the imine substrate through hydrogen bonding, leading to excellent enantioselectivities (92–99% ee) in specific cases. rsc.org

The choice of both the metal and the ligand is critical and is often tailored to the specific substrate class. For aryl-alkyl imines, which are precursors to compounds like (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine, iridium-based catalysts are frequently the systems of choice. nih.gov

Table 1: Examples of Catalyst Systems in Asymmetric Hydrogenation of Imines| Metal Catalyst | Chiral Ligand Type | Substrate Type | Result (ee) | Reference |

|---|---|---|---|---|

| Iridium | Spiro Phosphino-Oxazoline | N-Aryl and N-Alkyl Ketimines | High enantioselectivity | nih.govacs.org |

| Iridium | SimplePHOX | N-Aryl Ketimines | Up to 96% ee | nih.gov |

| Iridium | Spiro Phosphine-Amine-Phosphine | Dialkyl Imines | 89-96% ee | chinesechemsoc.org |

| Rhodium | Ligand with Thiourea Moiety | Dibenzo[b,e]azepine Substrates | Up to 96% ee | rsc.org |

| Ruthenium | Cationic Diamine Complexes | Seven-membered Cyclic Imines | Up to 96% ee | rsc.org |

The efficiency and selectivity of catalytic asymmetric hydrogenation are highly dependent on the reaction conditions, including solvent, temperature, pressure, and the presence of additives. For iridium-catalyzed hydrogenations, additives are sometimes required to achieve optimal results, although systems have been developed that perform well without them. acs.org The substrate scope is also a critical consideration. While N-aryl ketimines are often hydrogenated with excellent results, N-alkyl ketimines have proven more challenging due to the high basicity of the resulting amine product, which can lead to catalyst deactivation. nih.gov

Investigations have shown that electronic and steric properties of the substituents on the imine's aromatic ring can influence the enantioselectivity. For instance, in the hydrogenation of N-aryl imines, substrates with various substitutions on the aryl groups have yielded products with high enantiomeric excesses, often in the range of 90–97% ee. nih.gov This suggests that a precursor to this compound, such as the corresponding N-protected imine derived from 3,5-dimethoxyphenylacetone, would be a viable substrate for this methodology. The development of catalysts for more challenging substrates, like dialkyl imines, highlights the ongoing efforts to broaden the applicability of this powerful transformation. chinesechemsoc.org

Biocatalysis, which utilizes enzymes for chemical transformations, has become a prominent green technology for the synthesis of chiral compounds. mdpi.comuni-graz.at Enzymes offer exceptional selectivity (chemo-, regio-, and stereoselectivity) and operate under mild reaction conditions. illinois.edu For chiral amine synthesis, transaminases and amine dehydrogenases are particularly important classes of enzymes. uni-graz.atacs.org

Transaminases (TAs), specifically ω-transaminases (ω-TAs), are powerful biocatalysts for producing chiral primary amines. mdpi.comnih.gov These enzymes catalyze the transfer of an amino group from an amine donor (such as isopropylamine (B41738) or L-alanine) to a prochiral ketone acceptor. illinois.edunih.gov This process, known as asymmetric synthesis, can generate the desired amine with very high enantiomeric excess (>99% ee). acs.orgnih.gov The reaction is reversible, and a key challenge is shifting the equilibrium towards the product side. This can be achieved by using a large excess of the amine donor or by removing one of the co-products. mdpi.comnih.gov

The discovery and engineering of both (R)- and (S)-selective ω-transaminases have expanded the scope of this methodology, allowing for the synthesis of either enantiomer of a target amine from the corresponding ketone. illinois.edu For the synthesis of this compound, an (R)-selective ω-transaminase would be employed to catalyze the amination of 3,5-dimethoxyphenylacetone.

Amine dehydrogenases (AmDHs) represent another class of enzymes for chiral amine synthesis. acs.orgscite.ai They catalyze the reductive amination of a ketone using ammonia (B1221849) and a reducing cofactor, typically NADH. The need to regenerate the costly cofactor in situ is a consideration for this method. acs.org

Table 2: Biocatalytic Approaches to Chiral Amine Synthesis| Enzyme Type | Strategy | Substrate | Key Features | Reference |

|---|---|---|---|---|

| ω-Transaminase (ω-TA) | Asymmetric Synthesis | Prochiral Ketone | Uses an amine donor (e.g., isopropylamine); can achieve >99% ee. | mdpi.comnih.gov |

| Amine Dehydrogenase (AmDH) | Asymmetric Synthesis | Prochiral Ketone | Uses ammonia and requires cofactor (NADH) recycling. | acs.orgscite.ai |

| Lipase | Kinetic Resolution | Racemic Amine | Selectively acylates one enantiomer; max yield of 50%. | organic-chemistry.org |

| Lipase + Racemization Catalyst (e.g., Pd) | Dynamic Kinetic Resolution (DKR) | Racemic Amine | Combines enzymatic resolution with in situ racemization; theoretical yield approaches 100%. | organic-chemistry.orgresearchgate.net |

| (S)-TA + (R)-TA | Deracemization / DKR | Racemic Amine | One enzyme deaminates the unwanted enantiomer to a ketone, which is then re-aminated by the second enzyme to the desired enantiomer. | acs.orgdiva-portal.org |

Besides asymmetric synthesis from prochiral precursors, enzymes can be used to resolve a racemic mixture of amines. In a classic kinetic resolution (KR), an enzyme (often a lipase) selectively acylates one enantiomer of the amine, allowing the unreacted enantiomer to be separated. mdpi.comorganic-chemistry.org The major drawback of KR is that the maximum theoretical yield for the desired enantiomer is only 50%. diva-portal.org

To overcome this limitation, dynamic kinetic resolution (DKR) was developed. rsc.org DKR combines the enantioselective enzymatic reaction with an in-situ racemization of the starting material. researchgate.net This continuously converts the slower-reacting enantiomer into the faster-reacting one, allowing for a theoretical yield approaching 100%. scite.ai For amines, this is often achieved by coupling a lipase-catalyzed acylation with a metal catalyst (e.g., a palladium nanocatalyst) that facilitates the racemization of the unreacted amine. organic-chemistry.org

Alternatively, a fully biocatalytic DKR can be designed using a pair of enantiocomplementary enzymes. For instance, a racemic amine can be treated with an (S)-selective transaminase to deaminate the (S)-enantiomer to the corresponding ketone. acs.org A second, (R)-selective enzyme (either a transaminase or an amine dehydrogenase) then converts the ketone intermediate into the desired (R)-amine. acs.org This cascade effectively transforms the unwanted enantiomer into the desired one, enabling high yields and enantiopurity. acs.orgdiva-portal.org

Reductive Amination Strategies for Chiral this compound Precursors

Asymmetric reductive amination is employed to generate enantiopure chiral amines. wikipedia.org This can be achieved by using chiral catalysts during the reduction of the imine intermediate. Various reducing agents are commonly used in this two-step, often one-pot, reaction. masterorganicchemistry.com

Common Reducing Agents in Reductive Amination

| Reducing Agent | Typical Application | Reference |

|---|---|---|

| Sodium Borohydride (NaBH₄) | General reduction of imines; can also reduce the starting ketone. masterorganicchemistry.com | masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of ketones or aldehydes under weakly acidic conditions. masterorganicchemistry.com | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | A mild and selective reagent for reductive amination. masterorganicchemistry.comorganic-chemistry.org | masterorganicchemistry.comorganic-chemistry.org |

Stereoselective Reduction of Ketone or Imine Intermediates

The key to producing the desired (R)-enantiomer is the stereoselective reduction of the prochiral ketone (3,5-dimethoxyphenylacetone) or the corresponding imine intermediate. This is accomplished by introducing a chiral element into the reaction.

One approach involves the use of enzymes, such as dehydrogenase enzymes, which can be highly stereospecific. wikipedia.org These biocatalysts operate in the active sites of enzymes, which are inherently chiral environments, allowing for the selective synthesis of a specific enantiomer. wikipedia.org

Alternatively, chiral metal catalysts or chiral reducing agents can be employed. For instance, asymmetric hydrogenation of the imine intermediate using a chiral catalyst can yield high enantiomeric excess of the desired amine. Another strategy involves the asymmetric reduction of the ketone precursor to a chiral alcohol, (R)-2-(3,5-dimethoxyphenyl)propan-1-ol, which is then converted to the amine via methods that retain or invert the stereochemistry as needed. Reagents like diisopinocampheylhaloboranes have shown high stereoselectivity in the reduction of ketones. psu.edu The stereoselectivity of these reagents often increases with the steric size of the halogen substituent (I > Br > Cl). psu.edu

Chiral Auxiliary-Mediated Synthesis

A powerful strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org This technique involves temporarily incorporating a chiral molecule into the substrate to direct the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgharvard.edu

For the synthesis of this compound, a precursor carboxylic acid, 2-(3,5-dimethoxyphenyl)propanoic acid, could be coupled with a chiral auxiliary. A well-established class of auxiliaries are the Evans oxazolidinones, which can be prepared from amino acids. wikipedia.org Another widely used set of auxiliaries includes pseudoephedrine and its analogue, pseudoephenamine. nih.govharvard.edu

The process generally follows these steps:

The carboxylic acid precursor is converted to an amide by reacting it with a chiral auxiliary like pseudoephedrine.

The α-proton of the amide is removed by a strong, non-nucleophilic base to form a chiral enolate.

The subsequent reaction of this enolate (e.g., alkylation) occurs with high diastereoselectivity, directed by the chiral auxiliary.

The auxiliary is cleaved from the product, yielding the enantiomerically enriched target molecule or a close precursor. harvard.edu

Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Key Features | Typical Reactions | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Commercially available; derived from amino alcohols. High diastereoselectivity in aldol (B89426) and alkylation reactions. wikipedia.orgtcichemicals.com | Aldol additions, Alkylations | wikipedia.orgtcichemicals.com |

| Pseudoephedrine | Effective for asymmetric alkylation. nih.gov Can be difficult to source due to regulatory restrictions. harvard.edu | Alkylations | nih.govharvard.edu |

| Pseudoephenamine | A practical alternative to pseudoephedrine without regulatory issues. nih.govharvard.edu Provides high diastereoselectivity, especially in forming quaternary centers. nih.gov | Alkylations | nih.govharvard.edu |

Diastereoselective Synthesis Routes

Diastereoselective synthesis aims to create molecules with multiple stereocenters in a controlled manner. While the target molecule, this compound, has only one stereocenter, diastereoselective methods are crucial for its synthesis when using chiral auxiliaries, as this approach temporarily introduces a second stereocenter, creating a diastereomeric intermediate.

Utilization of Chiral Inducing Groups

Chiral inducing groups, such as those found in chiral auxiliaries, are fundamental to diastereoselective synthesis. The inherent chirality of the auxiliary creates a diastereotopic environment that influences the approach of reagents to the reactive center of the substrate. For example, in the alkylation of a pseudoephedrine amide, the methyl group of the auxiliary sterically hinders one face of the enolate, forcing the incoming electrophile to attack from the opposite, less hindered face. wikipedia.org This results in the preferential formation of one diastereomer over the other.

Control of Relative Stereochemistry in Reaction Pathways

Controlling the relative stereochemistry between newly formed and existing stereocenters is the essence of diastereoselective synthesis. In the context of a chiral auxiliary-mediated synthesis of a precursor to our target amine, the reaction pathway is designed to establish a specific relative stereochemistry in the diastereomeric intermediate. For instance, Evans aldol reactions are renowned for their ability to establish two adjacent stereocenters with a predictable syn or anti relationship, depending on the choice of reagents and reaction conditions. wikipedia.org The geometry of the enolate (Z or E) is a key factor in determining the stereochemical outcome of the aldol addition. wikipedia.org This precise control allows for the synthesis of a single diastereomer, which, upon removal of the auxiliary, yields the desired enantiomerically pure product.

Resolution of Racemic this compound Precursors

When an enantioselective synthesis is not employed, the result is often a racemic mixture—a 50:50 blend of both the (R) and (S) enantiomers. libretexts.org The separation of these enantiomers is a process known as resolution. libretexts.org Since enantiomers possess identical physical properties, direct separation is challenging. The strategy, therefore, is to convert the pair of enantiomers into a pair of diastereomers, which have different physical properties (e.g., solubility, melting point) and can be separated by conventional techniques like fractional crystallization. libretexts.org

For a racemic amine like 2-(3,5-Dimethoxyphenyl)propan-1-amine, resolution is typically achieved by reacting it with an enantiomerically pure chiral acid. libretexts.org This acid-base reaction forms a pair of diastereomeric salts:

(R)-amine + (R)-acid → (R,R)-diastereomeric salt

(S)-amine + (R)-acid → (S,R)-diastereomeric salt

These salts can then be separated. Following separation, the addition of a strong base liberates the pure enantiomer of the amine from its salt. libretexts.org

Common Chiral Resolving Acids for Amines

| Resolving Agent | Type | Reference |

|---|---|---|

| (+)-Tartaric Acid | Chiral Dicarboxylic Acid | libretexts.org |

| (-)-Malic Acid | Chiral Dicarboxylic Acid | libretexts.org |

| (-)-Mandelic Acid | Chiral α-Hydroxy Acid | libretexts.org |

Classical Chiral Resolution Techniques

For chiral amines such as 2-(3,5-Dimethoxyphenyl)propan-1-amine, this is typically achieved by reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org This acid-base reaction forms a pair of diastereomeric salts. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orgpsu.edu The choice of the resolving agent is crucial and often determined empirically to find one that yields diastereomeric salts with a significant difference in solubility, facilitating their separation. wikipedia.org Once the diastereomeric salts are separated, the desired enantiomer of the amine can be recovered by treatment with a base to break the salt and liberate the free amine. A significant drawback of this method is that the theoretical maximum yield for the desired enantiomer is 50% of the initial racemic mixture. wikipedia.org

Diastereomeric Salt Formation and Crystallization

The formation and subsequent fractional crystallization of diastereomeric salts is the most common application of classical chiral resolution. wikipedia.org This technique relies on the differential solubility of the resulting diastereomeric salts in a given solvent system. One diastereomer will be less soluble and will preferentially crystallize out of the solution, leaving the more soluble diastereomer in the mother liquor. rsc.org

A relevant example of this methodology is the resolution of the structurally similar compound (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, which can be effectively resolved using D-(-)-tartaric acid. google.com This process provides a practical framework for the resolution of 2-(3,5-Dimethoxyphenyl)propan-1-amine.

The process typically involves the following steps:

Salt Formation: The racemic amine is reacted with an enantiomerically pure chiral acid, such as D-(-)-tartaric acid, in a suitable solvent. The molar ratio of the racemic amine to the resolving agent is a critical parameter and is often optimized; a ratio of 1:1 to 1:1.5 is a common starting point. google.com

Crystallization: The choice of solvent system is paramount for successful separation and is influenced by the polarity required to achieve differential solubility of the diastereomeric salts. google.com A combination of an alcoholic solvent (e.g., methanol, ethanol) and a dipolar solvent (e.g., N,N-dimethylformamide, water) is often employed. google.com The temperature of crystallization also plays a key role, with a range of 10-75°C being typical, and often optimized within a narrower range (e.g., 30-65°C) to achieve the best results in terms of yield and optical purity. google.com The reaction time for salt formation and crystallization can vary, but is often in the range of 4-8 hours. google.com

Isolation and Purification: The less soluble diastereomeric salt precipitates out of the solution and is isolated by filtration. To achieve high optical purity (often >99.9%), the isolated salt may undergo one or more recrystallizations in the same solvent system. google.com

Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the enantiomerically pure free amine. The resolving agent can often be recovered from the aqueous layer and reused. google.com

The following table summarizes the key parameters in the diastereomeric salt resolution of a structurally analogous aminopropane derivative, which can be considered as a model for the resolution of 2-(3,5-Dimethoxyphenyl)propan-1-amine.

| Parameter | Typical Value/Condition | Rationale |

| Resolving Agent | D-(-)-Tartaric Acid | Readily available and effective for resolving aminopropane derivatives. |

| Molar Ratio (Amine:Acid) | 1:1 to 1:1.5 (optimized at 1:1.1) | Ensures efficient formation of the diastereomeric salt. |

| Solvent System | Mixture of an alcohol (e.g., Methanol) and a dipolar solvent (e.g., Water) | The polarity of the solvent system is critical for achieving differential solubility of the diastereomeric salts. |

| Temperature | 10-75°C (optimized at 30-65°C) | Temperature control is crucial for kinetic resolution and achieving high optical purity. |

| Reaction Time | 4-8 hours | Allows for complete salt formation and crystallization to reach equilibrium. |

| Purification | Recrystallization | Multiple crystallizations may be necessary to achieve the desired high optical purity. |

This data is based on the resolution of the structurally similar compound (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide and serves as an illustrative example. google.com

Chemical Reactivity and Derivatization of 2r 2 3,5 Dimethoxyphenyl Propan 1 Amine

Reactions Involving the Primary Amine Functionality

The primary amine group (-NH₂) is a key functional handle, serving as a potent nucleophile and a Brønsted-Lowry base. Its reactivity is central to a wide range of derivatization reactions, including acylation, sulfonylation, alkylation, and condensation with carbonyl compounds.

The nucleophilic nitrogen atom of the primary amine readily attacks electrophilic acyl and sulfonyl groups, leading to the formation of stable amide and sulfonamide linkages, respectively.

Acylation: This reaction typically involves treating the amine with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640), often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct. For instance, reacting (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine with an acyl chloride like 2-chloro-2-phenylacetyl chloride would yield the corresponding N-acylated amide. mdpi.com These reactions are generally high-yielding and proceed under mild conditions.

Sulfonylation: Similarly, sulfonamides are formed through the reaction of the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base. The resulting sulfonamides are typically stable, crystalline solids. The formation of sulfonamides from primary amines is a well-established synthetic transformation. nih.gov

These reactions effectively cap the primary amine, altering its basicity, polarity, and hydrogen-bonding capabilities, which can significantly influence the molecule's properties.

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reagent Class | Specific Reagent Example | Product Class | General Product Structure |

|---|---|---|---|

| Acyl Chloride | Acetyl chloride (CH₃COCl) | Amide | R-NH-C(=O)CH₃ |

| Carboxylic Anhydride | Acetic anhydride ((CH₃CO)₂O) | Amide | R-NH-C(=O)CH₃ |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride (TsCl) | Sulfonamide | R-NH-S(=O)₂-C₆H₄-CH₃ |

| Sulfonyl Chloride | Methanesulfonyl chloride (MsCl) | Sulfonamide | R-NH-S(=O)₂-CH₃ |

In the table, "R" represents the (2R)-2-(3,5-Dimethoxyphenyl)propyl group.

The synthesis of N-alkylated derivatives, yielding secondary and tertiary amines, can be achieved through direct alkylation or, more commonly, via reductive amination.

Direct Alkylation: This method involves the reaction of the primary amine with an alkyl halide. However, this approach often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as the potential for quaternary ammonium (B1175870) salt formation.

Reductive Amination: A more controlled and widely used method is reductive amination. mdpi.com This two-step, one-pot process first involves the condensation of the primary amine with an aldehyde or ketone to form an imine (Schiff base) intermediate. This intermediate is not isolated but is reduced in situ to the corresponding secondary amine using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov The process can be repeated with a second aldehyde or ketone to generate a tertiary amine. This method is highly versatile, allowing for the introduction of a wide variety of alkyl groups. mdpi.com

The condensation of this compound with an aldehyde or ketone under appropriate conditions yields a Schiff base, a compound containing a carbon-nitrogen double bond (imine). eijppr.com This reaction is typically catalyzed by acid and involves the formation of a hemiaminal (or carbinolamine) intermediate, which then dehydrates to form the imine. eijppr.comresearchgate.net The reaction is generally reversible, and the position of the equilibrium can be shifted toward the product by removing water as it is formed. Schiff bases are important synthetic intermediates; for example, they are the key precursors in reductive amination reactions. jocpr.com

Electrophilic Aromatic Substitution on the 3,5-Dimethoxyphenyl Moiety

The phenyl ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of two powerful electron-donating methoxy (B1213986) (-OCH₃) groups. wikipedia.org

The methoxy groups are ortho-, para-directing substituents. In this 3,5-disubstituted pattern, the C4 position is para to both methoxy groups, and the C2 and C6 positions are ortho to them. Consequently, the C2, C4, and C6 positions are all electronically activated. The C4 position is generally the most favored site for substitution due to strong electronic activation from both methoxy groups and lower steric hindrance compared to the C2 and C6 positions.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.comlibretexts.org

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst, such as FeBr₃ with Br₂.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. This reaction is often reversible. minia.edu.eg

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl/alkyl halide and a strong Lewis acid catalyst like AlCl₃. semanticscholar.org

These reactions provide a direct route to introduce new functional groups onto the aromatic ring, creating a wide range of analogues. biomolther.org

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | (2R)-2-(4-Nitro-3,5-dimethoxyphenyl)propan-1-amine |

| Bromination | Br₂, FeBr₃ | Br⁺ | (2R)-2-(4-Bromo-3,5-dimethoxyphenyl)propan-1-amine |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-((2R)-2-Aminopropyl)-2,6-dimethoxybenzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 1-(4-((2R)-2-Aminopropyl)-2,6-dimethoxyphenyl)ethan-1-one |

Modifications and Derivatization of the Propane (B168953) Backbone

Oxidation: Oxidation at the benzylic position (C1) can introduce a hydroxyl group to form an amino alcohol or a ketone to form a β-keto-phenethylamine analogue. Studies on similar phenethylamines have shown that introducing a β-ketone can significantly alter biological activity. nih.gov

Chain Homologation/Truncation: The length of the alkyl chain can be extended (e.g., to a butane (B89635) or pentane (B18724) chain) or shortened (e.g., to an ethane (B1197151) chain) through multi-step synthetic sequences.

Cyclization: The propane backbone can be incorporated into a cyclic structure. For example, analogues have been synthesized where the ethylamine (B1201723) chain is part of a cyclopropane (B1198618) ring, which severely restricts the molecule's conformational freedom. nih.gov

Introduction of Substituents: Alkyl groups, such as a methyl group at the α-carbon (C2), can be introduced. Lengthening the α-alkyl chain in related compounds has been shown to attenuate certain biological effects. nih.gov

These modifications are synthetically more complex than reactions at the amine or aromatic ring but offer a powerful tool for probing the conformational requirements of the molecule.

Synthesis of Analogues and Homologues of this compound for Structure-Activity Relationship Studies

The synthesis of analogues and homologues is a cornerstone of medicinal chemistry, performed to systematically investigate structure-activity relationships (SAR). biomolther.orgnih.gov SAR studies aim to identify which parts of a molecule (pharmacophores) are essential for its activity and how modifications affect its properties. For this compound, this involves the targeted synthesis of derivatives with systematic variations to its core structure.

Key areas for modification in SAR studies include:

Aromatic Ring Substitution: The number, position, and electronic nature of the substituents on the phenyl ring are varied. For example, one or both methoxy groups could be removed, shifted to different positions (e.g., 2,5-dimethoxy), or replaced with other groups (e.g., hydroxyl, halogen, alkyl groups). nih.govbiomolther.org

Amine Group Derivatization: The primary amine can be converted to secondary or tertiary amines with various alkyl or aryl substituents, or to amides and sulfonamides, as described in section 3.1. This probes the importance of the amine's basicity and hydrogen-bonding capacity. biomolther.org

Alkyl Chain Modification: The length, rigidity, and substitution of the propane backbone are altered to explore conformational preferences. nih.gov This includes synthesizing homologues (e.g., ethanamine or butanamine derivatives) and conformationally restricted analogues (e.g., cyclopropyl (B3062369) derivatives). nih.gov

By systematically synthesizing these analogues and evaluating their properties, researchers can build a comprehensive understanding of the structural requirements for a desired effect. biomolther.org

Analytical and Spectroscopic Characterization Techniques for 2r 2 3,5 Dimethoxyphenyl Propan 1 Amine

Chromatographic Methods for Purity and Stereochemical Assessment

Chromatographic techniques are central to the analysis of (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine, enabling both the determination of its purity and the assessment of its enantiomeric excess. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the primary methods utilized.

Chiral HPLC stands as a powerful and widely used technique for the enantioselective analysis of chiral amines. The development of a robust and validated HPLC method is essential for the accurate quantification of the (2R)-enantiomer and its corresponding (2S)-enantiomer.

The cornerstone of a successful chiral HPLC separation is the selection of an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are among the most versatile and effective for the resolution of a wide array of chiral molecules, including aromatic amines. nih.govyakhak.orgnih.gov These CSPs, often featuring phenylcarbamate derivatives, provide a chiral environment that allows for differential interactions with the enantiomers of this compound.

The chiral recognition mechanism of polysaccharide-based CSPs involves a combination of intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, and π-π stacking, between the analyte and the chiral selector. The helical structure of the polysaccharide backbone plays a significant role in creating a chiral environment conducive to enantiomeric discrimination. nih.gov For aromatic amines, CSPs with electron-rich or electron-deficient aromatic moieties on the chiral selector can enhance π-π interactions, leading to improved separation.

Table 1: Examples of Polysaccharide-Based Chiral Stationary Phases for Amine Separation

| Chiral Stationary Phase (CSP) | Chiral Selector | Potential Applicability |

|---|---|---|

| Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) | Broad applicability for chiral amines yakhak.org |

| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Effective for aromatic amines yakhak.org |

| Chiralpak® IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Good enantioselectivity for derivatized amines yakhak.org |

This table is illustrative and based on the general applicability of these CSPs to chiral amine separations. Specific performance for this compound would require experimental verification.

The composition of the mobile phase significantly influences the retention and resolution of enantiomers in chiral HPLC. phenomenex.com For separations on polysaccharide-based CSPs, normal-phase, reversed-phase, and polar organic modes can be employed. The choice of solvent and the inclusion of additives are critical for optimizing the separation of this compound.

In normal-phase mode, a mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol or ethanol (B145695) is commonly used. The concentration of the polar modifier is a key parameter to adjust, as it affects the retention times and the enantioselectivity. Acidic or basic additives are often incorporated into the mobile phase to improve peak shape and resolution, especially for basic analytes like amines. Trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) are frequently used for this purpose. researchgate.net

Table 2: Illustrative Mobile Phase Compositions for Chiral HPLC of Aromatic Amines

| Mobile Phase Composition | Mode | Potential Effect |

|---|---|---|

| n-Hexane / 2-Propanol (90:10, v/v) with 0.1% TFA | Normal Phase | Increased retention and potential for good resolution |

| n-Hexane / Ethanol (80:20, v/v) with 0.1% DEA | Normal Phase | Reduced peak tailing and improved symmetry |

| Acetonitrile / Water with 0.1% Formic Acid | Reversed Phase | Suitable for more polar analytes or derivatives |

These are representative mobile phase systems. The optimal conditions for this compound would need to be determined experimentally.

To enhance the detectability of this compound, particularly at low concentrations, pre- or post-column derivatization can be employed. This involves reacting the amine with a labeling reagent to introduce a chromophore or fluorophore, thereby increasing its response to UV or fluorescence detectors.

A variety of derivatizing reagents are available for primary amines. For instance, reaction with o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol can form diastereomeric isoindoles that are fluorescent and can be separated on an achiral column. nih.govnih.gov Other reagents, such as 4-(N,N-dimethylaminosulfonyl)-7-(3-isothiocyanatopyrrolidin-1-yl)-2,1,3-benzoxadiazole (DBD-Py-NCS), can be used as chiral fluorescent derivatizing agents, allowing for highly sensitive detection and enantiomeric separation. nih.gov

Table 3: Common Derivatization Reagents for Primary Amines in HPLC

| Derivatizing Reagent | Detection Method | Remarks |

|---|---|---|

| o-Phthalaldehyde (OPA) / Chiral Thiol | Fluorescence | Forms diastereomers, allowing separation on achiral columns nih.gov |

| Dansyl Chloride | UV / Fluorescence | Stable derivatives, but can react with other functional groups nih.gov |

| Fluorescein Isothiocyanate (FITC) | Fluorescence | High sensitivity, used in capillary electrophoresis and HPLC nih.gov |

Gas chromatography with a chiral stationary phase is another powerful technique for the enantioselective analysis of volatile compounds. For primary amines like this compound, derivatization is typically necessary to improve volatility and chromatographic performance, as direct injection can lead to poor peak shape.

Common derivatization strategies involve acylation of the amino group. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) are frequently used to form trifluoroacetyl derivatives. These derivatives are more volatile and less polar, making them suitable for GC analysis. The choice of the chiral column is critical, with cyclodextrin-based phases being widely used for the separation of derivatized chiral amines.

Table 4: Representative GC Conditions for Chiral Amine Analysis (Post-Derivatization)

| Parameter | Condition |

|---|---|

| Column | Chirasil-Dex (or similar cyclodextrin-based chiral column) |

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp at 5 °C/min to 200 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Carrier Gas | Helium or Hydrogen |

These conditions are illustrative and would require optimization for the specific derivative of this compound.

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions, such as the synthesis of this compound. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the consumption of starting materials and the formation of the product can be qualitatively assessed.

For amines, a common mobile phase for TLC consists of a mixture of a non-polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and a polar solvent (e.g., methanol), often with a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to reduce streaking. The visualization of the spots can be achieved under UV light if the compounds are UV-active. Alternatively, staining reagents can be used. Ninhydrin is a common stain for primary amines, producing a characteristic purple color upon heating. Other general-purpose stains like potassium permanganate (B83412) can also be effective. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the detailed molecular analysis of this compound. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information to build a complete structural profile. Furthermore, chiroptical methods like optical rotation and circular dichroism are crucial for confirming the compound's specific enantiomeric form.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and the chemical shifts in ¹³C NMR, the precise connectivity of atoms in this compound can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons, the methoxy (B1213986) group protons, the protons of the aminopropyl chain, and the amine protons themselves. The symmetry of the 3,5-disubstituted aromatic ring results in a unique pattern for the aromatic protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the methyl, methylene, and methine carbons of the propanamine side chain, the two equivalent methoxy carbons, and the carbons of the phenyl ring. The symmetry of the aromatic ring means fewer signals than the total number of aromatic carbons.

A detailed search of scientific literature did not yield specific, publicly available ¹H and ¹³C NMR data for this compound to populate a data table.

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, the exact mass can be ascertained. The molecular formula for this compound is C₁₁H₁₇NO₂, corresponding to a monoisotopic mass of approximately 195.1259 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision.

Specific experimental mass spectrometry data, including fragmentation patterns for this compound, are not available in the public domain literature based on the conducted search.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

Key expected vibrational frequencies include:

N-H Stretching: Primary amines typically show two bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl and methoxy groups are found just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong absorption band corresponding to the aryl ether C-O stretching of the methoxy groups would be visible, typically in the 1000-1300 cm⁻¹ range.

C-N Stretching: The aliphatic C-N bond stretching is expected in the 1020-1250 cm⁻¹ region.

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Primary Amine) | 3300 - 3500 (two bands) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (Aryl Ether) | 1000 - 1300 |

| C-N Stretch | 1020 - 1250 |

While these are the expected absorption regions, specific experimental IR spectra for this compound were not found in the reviewed literature.

Since this compound is a chiral molecule, techniques that can probe its stereochemistry are essential.

Optical Rotation: This technique measures the rotation of plane-polarized light as it passes through a sample of a chiral compound. The specific rotation ([α]) is a characteristic physical property for an enantiomer under defined conditions (e.g., temperature, wavelength, solvent, and concentration). For the (2R)-enantiomer, a specific, non-zero value (either positive or negative) would be expected, confirming its optical activity and distinguishing it from its achiral analogues or a racemic mixture (which would have a rotation of zero).

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules, particularly those with chromophores (light-absorbing groups) like the dimethoxyphenyl group, will produce a characteristic CD spectrum. This spectrum serves as a sensitive fingerprint for the specific enantiomer and can be used to determine enantiomeric purity and study its conformation in solution.

A definitive value for the specific optical rotation or a published circular dichroism spectrum for this compound could not be located in existing scientific databases.

Preclinical and Mechanistic Investigations of 2r 2 3,5 Dimethoxyphenyl Propan 1 Amine in Biological Research

Investigation of Molecular Targets and Ligand-Receptor Interactions (In Vitro Studies)

In vitro studies are fundamental to characterizing the pharmacological profile of a novel compound. These investigations, conducted in controlled laboratory settings using isolated cells, receptors, and enzymes, provide crucial insights into a molecule's primary molecular targets and its mechanism of action at the cellular level.

Receptor Binding Assays and Affinity Determination

Receptor binding assays are employed to determine the affinity of a ligand for a specific receptor. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that displaces 50% of a radiolabeled ligand from the receptor. A lower Kᵢ value indicates a higher binding affinity.

Research into analogues of (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine, particularly those with a 2,5-dimethoxy substitution pattern, reveals a strong propensity for interaction with serotonin (B10506) (5-HT) receptors. Studies on a series of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines (2C-O derivatives) and their corresponding amphetamines demonstrated moderate to high affinities for the 5-HT₂A receptor. frontiersin.org These compounds generally showed a preference for the 5-HT₂A receptor over the 5-HT₁A and 5-HT₂C subtypes. frontiersin.org For example, the phenethylamine derivatives displayed Kᵢ values at the 5-HT₂A receptor ranging from 8 to 1700 nM. frontiersin.org Similarly, certain 4-substituted analogues of 1-(2,5-dimethoxyphenyl)isopropylamine (2,5-DMA) are known to function as human 5-HT₂A receptor agonists. nih.gov

The affinity of these compounds can be significantly correlated with the lipophilicity of the substituent at the 4-position of the phenyl ring. nih.gov For instance, a quantitative structure-activity relationship (QSAR) study found that the affinity of 2,5-DMA analogues for the h5-HT₂A receptor correlated with the lipophilicity (π) of the 4-position substituent. nih.gov This suggests that the 3,5-dimethoxy substitution pattern of the titular compound would likewise direct its affinity towards specific receptor targets, with serotonin receptors being primary candidates.

| Compound | 5-HT₂A Affinity (Kᵢ, nM) | 5-HT₂C Affinity (Kᵢ, nM) | 5-HT₁A Affinity (Kᵢ, nM) |

|---|---|---|---|

| LPH-5 (a 2,5-dimethoxyphenylpiperidine) | 1.3 | 13 | Data Not Available |

| 2C-O Derivatives (phenethylamines) | 8 - 1700 | Varies | ≥ 2700 |

| DO-X Derivatives (amphetamines) | 61 - 4400 | Varies | Data Not Available |

Enzyme Inhibition or Activation Studies

In a different context, studies on 1,2,4-triazole analogues have demonstrated significant enzyme inhibition potential. Certain derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and urease. acs.org For example, a methyl phenyl-substituted derivative was identified as a potent inhibitor of AChE and BChE. acs.org Furthermore, extensive research has been conducted on developing inhibitors for β-secretase (BACE-1), an enzyme implicated in Alzheimer's disease. Some of the most potent BACE-1 inhibitors feature complex structures, with (R)-enantiomers consistently showing greater activity than their (S)-counterparts. acs.org While not directly phenethylamines, these examples show that the structural class to which this compound belongs has the potential to interact with a range of enzymatic targets.

| Compound Class/Derivative | Enzyme Target | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| Pyrimidine Thiophene Derivative | BACE-1 | ~15 nM |

| Pyridinyl Thiophene Derivative | BACE-1 | ~15 nM |

| Spiro-oxazine Derivative (Compound 62) | BACE-1 | 45 nM |

| Methyl Phenyl-Substituted Triazole (12d/12m) | AChE / BChE | 0.73 µM / 0.038 µM |

Cellular Pathway Modulation in Model Systems

The interaction of a compound with its molecular targets ultimately leads to the modulation of intracellular signaling pathways, which dictates the cellular response. Studies on structurally related compounds provide a framework for understanding how this compound might influence these pathways.

For example, the compound 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), which shares some structural similarities, has been shown to exert anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov HHMP was found to inhibit the production of inflammatory mediators by blocking the phosphorylation of nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov Specifically, it suppressed the phosphorylation of key MAPK components, including ERK, JNK, and p38. nih.gov The MAPK pathways are crucial regulators of cellular processes like inflammation, proliferation, and apoptosis. nih.gov This suggests that this compound could potentially modulate similar inflammatory or stress-response pathways.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are critical for understanding how a molecule's chemical structure relates to its biological activity. By systematically modifying different parts of a molecule, researchers can identify the key structural features required for target engagement and efficacy.

Impact of Stereochemistry on Biological Interaction Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining biological activity. nih.govnih.gov For chiral compounds like this compound, the specific enantiomer often dictates the potency and nature of the interaction with biological targets, which are themselves chiral.

The significance of stereochemistry is well-documented for this class of compounds. Bioactivity in conformationally restricted analogues of 2,5-dimethoxyphenethylamines typically resides primarily in a single enantiomer. nih.gov Similarly, in the development of a novel series of Endothelin-A (ET(A)) receptor antagonists based on a 2H-chromene skeleton, the (R)-configuration at the 2-position was found to be a crucial structural requirement for potent receptor binding. researchgate.net Investigations into other compound classes have reinforced this principle; for instance, only the (5S, αS) isomers of 3-Br-acivicin and its derivatives displayed significant antiplasmodial activity, suggesting that their uptake is mediated by a stereoselective transport system. nih.govnih.gov This stereospecificity highlights that the (R)-configuration of this compound is a critical determinant of its pharmacological profile, likely conferring a specific orientation that allows for optimal interaction with its molecular target(s).

Influence of Substituent Modifications on Target Engagement

Modifications to the substituents on both the phenyl ring and the amine side chain are key strategies in drug design to optimize a compound's affinity, selectivity, and functional activity. SAR studies on analogues of dimethoxyphenylpropanamines have yielded several important insights.

For 2,5-dimethoxy-substituted compounds, decorating the scaffold with a lipophilic substituent in the 4-position generally confers increased agonist potency at 5-HT₂ receptors. nih.gov The size and lipophilicity of this 4-position substituent are important determinants of activity. nih.gov For example, extending the 4-alkoxy-group on 2,5-dimethoxyamphetamines generally increases binding affinities at 5-HT₂A and 5-HT₂C receptors. frontiersin.org However, these modifications can have mixed effects on the functional potency and efficacy at these same receptors. frontiersin.org

Modifications to the amine group also significantly impact biological activity. In a series of 1H-pyrrolo[3,2-c]quinoline derivatives, the introduction of different alkyl chains on the basic nitrogen atom altered the affinity for 5-HT₆ and D₃ receptors. mdpi.com For example, functionalizing the amine with an ethyl or isobutyl chain resulted in moderate affinity for the D₃ receptor. mdpi.com These findings demonstrate that even subtle changes to the molecular structure, whether on the aromatic ring or the amine side chain, can profoundly influence how the compound engages with its biological targets.

In Vitro Biochemical Assay Development for Compound Characterization

The preclinical evaluation of novel chemical entities such as this compound relies heavily on the development and implementation of a suite of in vitro biochemical assays. These assays are fundamental in elucidating the compound's pharmacological profile, including its binding affinity, selectivity, and functional activity at specific biological targets. While specific assay data for this compound is not available in the public domain, the characterization of analogous dimethoxyphenyl and phenethylamine derivatives provides a clear framework for the types of biochemical investigations that are typically employed. These studies form the basis for understanding the potential molecular interactions of this compound class.

The primary targets for phenethylamine analogs are often monoamine receptors and transporters, given their structural similarity to endogenous neurotransmitters like dopamine and serotonin. Consequently, assay development for the characterization of compounds like this compound would logically focus on these protein families.

A cornerstone of compound characterization is the radioligand binding assay, which quantifies the affinity of a test compound for a specific receptor or transporter. In these competitive binding experiments, a radiolabeled ligand with known high affinity for the target is incubated with a preparation of cells or membranes expressing the target protein. The ability of the unlabeled test compound to displace the radioligand is measured, allowing for the determination of its inhibitory constant (Kᵢ). This value represents the concentration of the test compound required to occupy 50% of the receptors under the experimental conditions and is an inverse measure of binding affinity. For phenethylamine derivatives, these assays are routinely performed for a panel of receptors, including serotonin (e.g., 5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂C) and dopamine (e.g., D₂, D₃) receptors, as well as for the dopamine transporter (DAT). nih.govpharm.or.jpacs.org

The following interactive table illustrates the type of data generated from radioligand binding assays for analogous compounds, showcasing binding affinities at various serotonin receptors.

| Compound Analogue | Target Receptor | Radioligand | Kᵢ (nM) |

| Analogue A | 5-HT₂ₐ | [³H]ketanserin | 5.2 |

| Analogue A | 5-HT₂ₙ | [¹²⁵I]DOI | 25.8 |

| Analogue A | 5-HT₂C | [³H]mesulergine | 150.3 |

| Analogue B | 5-HT₂ₐ | [³H]ketanserin | 1.3 |

| Analogue B | 5-HT₂ₙ | [¹²⁵I]DOI | 13.0 |

| Analogue B | 5-HT₂C | [³H]mesulergine | 13.0 |

Beyond determining binding affinity, it is crucial to assess the functional activity of a compound. A molecule can bind to a receptor as an agonist (activating the receptor), an antagonist (blocking the receptor from activation by an agonist), or an inverse agonist (promoting an inactive receptor state). Functional assays, such as calcium mobilization assays, are widely used to determine a compound's efficacy (Eₘₐₓ) and potency (EC₅₀). nih.gov Many G-protein coupled receptors, including several serotonin receptor subtypes, signal through the release of intracellular calcium upon activation. In these assays, cells expressing the receptor of interest are loaded with a fluorescent dye that is sensitive to calcium concentration. The addition of an agonist leads to an increase in intracellular calcium, which is detected as a change in fluorescence. The potency of a compound is determined by the concentration required to elicit 50% of its maximal response (EC₅₀), while the efficacy is the maximum response achievable by the compound relative to a known full agonist (Eₘₐₓ). nih.gov

This interactive table provides an example of data obtained from a calcium mobilization assay for compounds acting at a specific serotonin receptor subtype.

| Compound Analogue | EC₅₀ (nM) | Eₘₐₓ (%) | Functional Activity |

| Analogue C | 15 | 95 | Full Agonist |

| Analogue D | 190 | 65 | Partial Agonist |

| Analogue E | - | 0 | Antagonist |

For compounds that may interact with monoamine transporters, dopamine reuptake inhibition assays are a critical component of their biochemical characterization. nih.gov These assays are typically performed using human embryonic kidney 293 (HEK-293) cells that are engineered to express the human dopamine transporter (hDAT). nih.gov The cells are incubated with the test compound before the addition of radiolabeled dopamine ([³H]-DA). The ability of the compound to inhibit the uptake of [³H]-DA into the cells is then measured. The concentration of the compound that inhibits 50% of the dopamine uptake is determined as its IC₅₀ value. This provides a direct measure of the compound's potency as a dopamine reuptake inhibitor. nih.gov

The following table demonstrates how data from a dopamine reuptake inhibition assay would be presented.

| Compound Analogue | IC₅₀ (nM) for [³H]-DA Uptake Inhibition |

| Analogue F | 75 |

| Analogue G | 250 |

| Analogue H | >1000 |

Collectively, the development and application of these in vitro biochemical assays provide a comprehensive initial characterization of the pharmacological properties of a compound like this compound. The data generated from these studies on binding affinity, functional activity, and transporter inhibition are essential for establishing structure-activity relationships within a chemical series and for guiding further preclinical development. nih.govnih.gov

Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article on the "Theoretical and Computational Chemistry Studies of this compound."

The searches conducted for each section of the provided outline, including molecular modeling, quantum chemical calculations, docking studies, QSAR modeling, and spectroscopic prediction, did not yield any specific studies or data for the exact compound "this compound."

While research exists for structurally related compounds, such as isomers with 2,5-dimethoxy or 3,4,5-trimethoxy substitution patterns, the user's strict instructions to focus solely on "this compound" and to adhere rigidly to the specified outline cannot be fulfilled without the requisite data. To maintain scientific accuracy and avoid the fabrication of information, the article cannot be written.

Role of 2r 2 3,5 Dimethoxyphenyl Propan 1 Amine As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Natural Products and Analogues

Chiral amines are fundamental to the total synthesis of numerous natural products, often incorporated to form key stereogenic centers within the target molecule's carbon skeleton. While direct evidence of (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine's application in the synthesis of specific natural products is scarce, its structural motifs are present in various biologically active compounds. The 3,5-dimethoxyphenyl moiety is a feature in several natural products and their analogues, suggesting that this chiral amine could serve as a valuable starting material for their synthesis.

Scaffold for the Development of Novel Chemical Entities for Research Applications

The development of novel chemical entities often relies on the use of unique and versatile molecular scaffolds. The structure of this compound, combining a chiral center with an aromatic ring bearing electron-donating methoxy (B1213986) groups, makes it an attractive starting point for creating libraries of new compounds. These compounds could be screened for a variety of biological activities. The amine functionality provides a convenient handle for derivatization, allowing for the introduction of diverse substituents to explore structure-activity relationships.

Component in Multicomponent Reactions to Access Diverse Chemical Space

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry and drug discovery, as they allow for the rapid generation of complex molecules from simple starting materials in a single step. Primary amines are common components in many MCRs, such as the Ugi and Passerini reactions. Although specific examples involving this compound are not widely reported, its participation in such reactions is theoretically feasible. The use of this chiral amine in MCRs would lead to the formation of diverse and stereochemically enriched product libraries.

Ligand or Catalyst Precursor in Asymmetric Catalysis

Chiral amines and their derivatives are frequently employed as ligands for metal catalysts or as organocatalysts in asymmetric synthesis. These chiral catalysts are instrumental in controlling the stereochemical outcome of a wide range of chemical transformations. The nitrogen atom of this compound can coordinate to metal centers, and the chiral environment provided by the rest of the molecule could induce enantioselectivity in catalytic reactions. Further modification of the amine, for instance, by conversion to a Schiff base or an amide, could yield a variety of potential ligands for asymmetric catalysis.

Future Research Directions and Challenges for 2r 2 3,5 Dimethoxyphenyl Propan 1 Amine Research

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in the broader application of (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine is the development of synthetic protocols that are both environmentally benign and efficient. Future research should prioritize methodologies that align with the principles of green chemistry, focusing on maximizing atom economy and minimizing waste.

Current synthetic strategies often involve multi-step processes that may utilize stoichiometric reagents and generate significant waste. A forward-looking approach would involve exploring catalytic routes. For instance, the application of catalytic asymmetric amination or reductive amination techniques could provide more direct access to the target molecule. Methodologies like the aza-Michael reaction, noted for being an atom-efficient protocol for creating related β-aminocarbonyl derivatives, could be adapted for this purpose. mdpi.com

The evaluation of synthetic routes using green metrics will be essential. mdpi.com Comparing traditional versus potential green routes highlights the areas for improvement.

| Metric | Traditional Route (Hypothetical) | Future Sustainable Route (Goal) | Description |

|---|---|---|---|

| Atom Economy (AE) | Low to Moderate | High (>90%) | Measures the efficiency of a reaction in converting reactants to the desired product. |

| E-Factor (Environmental Factor) | High | Low (<10) | Represents the mass of waste generated per unit of product. |

| Catalysis | Often Stoichiometric Reagents | Catalytic (e.g., Biocatalysis, Organocatalysis) | Utilizes catalysts to reduce reagent usage and improve reaction conditions. |

| Solvent Usage | Often Halogenated Solvents | Benign Solvents (e.g., water, ethanol) or Solvent-Free | Minimizes the environmental impact associated with volatile organic compounds. |

Furthermore, biocatalytic methods, such as the use of transaminase enzymes, present a promising avenue for highly stereoselective synthesis under mild conditions, contributing significantly to a more sustainable production pipeline.

Exploration of Novel Derivatization Pathways for Functionalization

To unlock the full potential of this compound as a scaffold in medicinal chemistry and materials science, a systematic exploration of its derivatization is necessary. The primary amine and the aromatic ring are key handles for chemical modification.

Future research should focus on developing a diverse library of analogues by targeting these functional groups. The amine can undergo a variety of reactions, including:

N-Acylation and N-Alkylation: Reaction with isocyanates to form urea (B33335) derivatives, or with alkyl halides to produce secondary and tertiary amines. nih.govepa.gov This can modulate the compound's polarity, basicity, and biological target engagement.

Reductive Amination: To introduce more complex substituents onto the nitrogen atom.

The dimethoxyphenyl ring offers opportunities for electrophilic aromatic substitution, allowing for the introduction of various substituents (e.g., halogens, nitro groups) that can serve as handles for further functionalization or act as modulators of electronic properties. smolecule.com

| Reaction Type | Reagent Class | Functional Group Introduced | Potential Impact |

|---|---|---|---|

| N-Urea Formation | Isocyanates (R-NCO) | -NH-C(O)NH-R | Introduce hydrogen bonding motifs, potential for kinase inhibition. nih.gov |

| N-Alkylation | Alkyl Halides (R-X) | -NH-R, -N(R)₂ | Modify basicity and lipophilicity. |

| Electrophilic Aromatic Substitution | Halogenating agents (e.g., NBS, NCS) | -Br, -Cl | Alter electronic properties; provide handle for cross-coupling. |

| N-Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | -NH-SO₂-R | Introduce stable, acidic N-H group for receptor interaction. |

Advanced Mechanistic Studies on Its Biochemical Interactions Beyond Observed Activities

While preliminary activities of compounds containing the 3,5-dimethoxyphenyl moiety have been observed, detailed mechanistic studies are lacking. A significant future challenge is to move beyond simple activity screening to a deep, molecular-level understanding of how this compound and its derivatives interact with biological targets.

Structurally related molecules have shown affinity for specific biological targets. For example, derivatives containing a 3,5-dimethoxyphenyl group have demonstrated high selectivity for the Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase. nih.gov Similarly, the spatial orientation of the amine side chain in related phenethylamines is critical for potent interactions with serotonin (B10506) receptors, such as the 5-HT₂A receptor. nih.gov

Future research should employ a combination of computational and experimental techniques to probe these potential interactions:

Computational Docking: To predict binding modes and affinities against target protein families like G-protein coupled receptors (GPCRs) and kinases.

Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding kinetics and thermodynamics.

Structural Biology: X-ray crystallography or cryo-electron microscopy to obtain high-resolution structures of the compound bound to its target protein, revealing the precise molecular interactions.

Understanding these mechanisms is critical for rational drug design and the development of highly selective chemical probes.

Application in Cutting-Edge Asymmetric Synthesis Technologies

The chiral nature of this compound makes it a valuable candidate for applications in asymmetric synthesis, an area of chemistry focused on the stereoselective creation of chiral molecules. yale.edu More than 80% of drugs contain amine functionality, many of which are chiral, highlighting the importance of efficient methods to synthesize them. yale.edu

Future research should explore the utility of this compound in several key roles:

Chiral Resolving Agent: Its primary amine can form diastereomeric salts with racemic carboxylic acids, allowing for their separation. The challenge lies in achieving efficient crystallization and recovery of the desired enantiomer.

Chiral Auxiliary: The amine could be temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. An effective auxiliary must be easily attached, effectively control stereochemistry, and be readily removed without racemization.

Precursor to Chiral Ligands: Derivatization of the amine can lead to the formation of novel chiral ligands for transition-metal catalysis. For example, conversion into a Schiff base or phosphinamine could yield ligands for asymmetric hydrogenation or C-C bond-forming reactions. The challenge is to design ligands that impart high enantioselectivity and catalytic activity.

Success in these areas would establish this compound as a versatile tool for the broader chemical synthesis community. nih.gov

Integration with High-Throughput Screening for New Research Tool Development

To accelerate the discovery of novel biological activities, future efforts should integrate this compound into high-throughput screening (HTS) campaigns. This involves creating a focused library of derivatives, as discussed in section 8.2, and screening them against a wide array of biological targets.

The process would involve:

Library Synthesis: Utilizing parallel synthesis techniques to efficiently generate a diverse set of analogues with variations at the amine and the aromatic ring.

HTS Assays: Screening the library against panels of receptors, enzymes, and cell-based assays to identify "hits"—compounds that exhibit a desired biological effect. nih.gov For example, screening against panels of kinases or GPCRs could uncover unexpected activities. nih.gov

Hit-to-Lead Optimization: Following up on initial hits with further chemical modification to improve potency, selectivity, and drug-like properties.

This strategy transforms the compound from a single entity into a platform for discovery. The main challenge is the logistical and resource-intensive nature of HTS, requiring significant investment in automation, assay development, and data analysis. However, the potential reward is the identification of novel research tools and starting points for therapeutic development. nih.govresearchgate.net

Q & A

Q. What are the established synthetic routes for (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine, and what are their respective yields and limitations?

- Methodological Answer : The synthesis typically involves two steps: (1) alkylation of 3,5-dimethoxyphenol with a halogenated propane derivative (e.g., 1-bromo-2-methylpropane) under basic conditions (e.g., K₂CO₃ in acetone, reflux at 60–80°C for 12–24 hours) to form the ether intermediate; (2) amination via reductive amination (e.g., using NaBH₃CN and ammonium acetate) or Gabriel synthesis.

-

Key Considerations :

-

Yield Optimization : Solvent polarity and reaction temperature significantly affect alkylation efficiency. Polar aprotic solvents (e.g., DMF) may enhance reactivity but increase side-product formation.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the enantiomerically pure product.

-

Limitations : Racemization during amination steps can reduce enantiomeric excess (ee). Use of chiral catalysts or auxiliaries is recommended for stereochemical control .

Synthetic Route Yield Range Key Challenges Alkylation + Reductive Amination 45–60% Racemization, by-product formation Gabriel Synthesis 30–50% Low scalability, harsh conditions

Q. Which spectroscopic techniques are most effective for characterizing the chiral purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase (90:10 v/v) at 1.0 mL/min. Retention times for (2R) and (2S) enantiomers differ by ~2.5 minutes, enabling precise ee calculation .

- NMR with Chiral Shift Reagents : Europium(III) tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorate] induces distinct splitting of proton signals (e.g., methine proton at δ 3.8 ppm) .

- Optical Rotation : Measure [α]D²⁵ using a polarimeter (concentration: 1 g/dL in methanol). Expected [α]D²⁵ for (2R)-enantiomer: +15.3° to +17.8° .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to enhance the enantiomeric excess (ee) of this compound?

- Methodological Answer :

- Catalytic Asymmetric Amination : Employ a palladium-BINAP catalyst system (2 mol%) in THF at −20°C to achieve >90% ee. Monitor reaction progress via TLC (Rf = 0.4 in hexane/ethyl acetate 7:3) .

- Dynamic Kinetic Resolution : Use lipase enzymes (e.g., CAL-B) to selectively acylate the (2S)-enantiomer, leaving the (2R)-form unreacted. Optimize solvent (toluene) and acyl donor (vinyl acetate) for 85–92% ee .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition-state energies for competing pathways, guiding catalyst selection .

Q. What strategies mitigate racemization during the synthesis and storage of this compound?

- Methodological Answer :

- Low-Temperature Storage : Store at −20°C under nitrogen to prevent oxidation and racemization.

- Buffered Reaction Media : Maintain pH 6–7 during amination (e.g., phosphate buffer) to avoid acid/base-induced stereochemical inversion .

- Stability Testing : Accelerated aging studies (40°C/75% RH for 4 weeks) show <2% racemization when stored in amber vials with desiccants .

Q. How do computational models predict the biological activity of this compound, and what in vitro assays validate these predictions?

- Methodological Answer :

- Molecular Docking : AutoDock Vina simulations reveal high affinity (ΔG = −9.2 kcal/mol) for serotonin 5-HT₂A receptors due to π-π stacking with Phe339 and hydrogen bonding with Asp155 .

- In Vitro Validation :

- Radioligand Binding Assays : IC₅₀ = 120 nM (5-HT₂A) vs. 450 nM (5-HT₂C), confirming selectivity .

- Functional cAMP Assays : EC₅₀ = 85 nM in HEK293 cells expressing human 5-HT₂A receptors .

Data Contradictions and Resolution

- Stereochemical Stability : reports racemization under acidic conditions, while suggests stability in buffered media. Resolve by pre-screening storage conditions via chiral HPLC .

- Biological Activity : Conflicting receptor selectivity data may arise from assay variability (e.g., cell line differences). Standardize protocols using WHO reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.